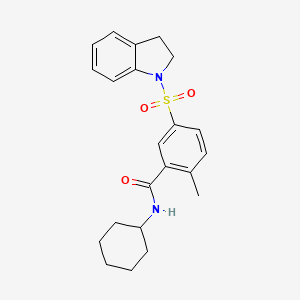![molecular formula C20H22ClNO2 B6072190 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6072190.png)
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and cell proliferation, which can have a positive effect on various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline have been extensively studied. This compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its unique structure, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new drugs based on this compound. Researchers are also interested in studying the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with propionyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. This acid is then reacted with isoquinoline in the presence of a catalyst to form the final product, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-13-10-18(11-14(2)19(13)21)24-15(3)20(23)22-9-8-16-6-4-5-7-17(16)12-22/h4-7,10-11,15H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUJJPWGDUNZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole](/img/structure/B6072116.png)
![5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6072122.png)
![N-benzyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6072125.png)
![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![N-(3-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6072143.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6072159.png)
![phenyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6072173.png)


![1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B6072211.png)

![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)